molecular formula C13H16O6 B047608 4-Methylcatecholdimethylacetate CAS No. 52589-39-6

4-Methylcatecholdimethylacetate

Cat. No. B047608
CAS RN: 52589-39-6
M. Wt: 268.26 g/mol
InChI Key: INCGXCFQGBLZHB-UHFFFAOYSA-N
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Description

MCDA is a compound derived from 4-methyl catechol, which has been explored for its synthesis and applications in the creation of fragrant compounds and potential utility in various chemical reactions. It plays a crucial role in synthetic chemistry, particularly in the synthesis of complex molecules and materials.

Synthesis Analysis

The synthesis of MCDA involves the Williamson reaction, where methyl bromoacetate reacts with 4-methyl catechol in the presence of potassium iodide (KI) as a catalyst. This process leads to a significant increase in yield, with the addition of KI facilitating the conversion of methyl bromoacetate to methyl iodoacetate, thus enhancing the overall efficiency of the synthesis. This method provides a straightforward and efficient route to MCDA, with yields up to 95.4% under optimized conditions (Zhang et al., 2013).

Molecular Structure Analysis

Although specific studies detailing the molecular structure analysis of MCDA through techniques like NMR or X-ray crystallography were not found, the synthesis process and the use of spectroscopic methods for characterization (e.g., HPLC, IR, NMR) suggest that MCDA has a well-defined molecular structure conducive to further chemical modifications and applications in synthesis.

Chemical Reactions and Properties

MCDA undergoes various chemical reactions, indicating its reactive nature and potential as an intermediate in organic synthesis. For example, its electrooxidation in the presence of barbituric acid derivatives leads to the formation of specific barbiturate derivatives, showcasing its versatility in electrochemical reactions (Nematollahi & Tammari, 2005).

Scientific Research Applications

Electrochemical Applications

Electrooxidation of 4-Methylcatechol
4-Methylcatechol can undergo electrooxidation to form related o-benzoquinone and barbiturate derivatives. This transformation, studied through cyclic voltammetry and controlled-potential coulometry, reveals an ECEC mechanism pathway and indicates the potential of 4-Methylcatechol in electrochemical applications, specifically in the synthesis of barbiturate derivatives (Nematollahi & Tammari, 2005).

Biochemical Relevance

Oxidation Properties and Implications for Catecholamine Oxidation
The rapid oxidation of 4-Methylcatechol, especially at alkaline pH, compared to catecholamines like dopamine, norepinephrine, and epinephrine, indicates its unique biochemical properties. The oxidation process involves O2 oxidizing the 4-methylcatechol semiquinone, providing insights into the broader implications for catecholamine oxidation in biological systems (Li et al., 2007).

Enzymatic Reaction Studies

4-Methylcatechol 2,3-Dioxygenase from Pseudomonas putida
Studying the enzymatic reactions, particularly the reaction characteristics of 4-methylcatechol 2,3-dioxygenase purified from Pseudomonas putida, reveals the enzyme's preference and higher activity towards 4-Methylcatechol compared to catechol or 3-cethylcatechol. Such studies provide valuable insights into the enzyme's stability, optimum conditions, and the effects of solvents and other chemicals on its activity (Ha et al., 2000).

Safety And Hazards

The safety data sheet for 4-Methylcatecholdimethylacetate suggests that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

methyl 2-[2-(2-methoxy-2-oxoethoxy)-4-methylphenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O6/c1-9-4-5-10(18-7-12(14)16-2)11(6-9)19-8-13(15)17-3/h4-6H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCGXCFQGBLZHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)OC)OCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001169811
Record name 1,1′-Dimethyl 2,2′-[(4-methyl-1,2-phenylene)bis(oxy)]bis[acetate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001169811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylcatecholdimethylacetate

CAS RN

52589-39-6
Record name 1,1′-Dimethyl 2,2′-[(4-methyl-1,2-phenylene)bis(oxy)]bis[acetate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52589-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1′-Dimethyl 2,2′-[(4-methyl-1,2-phenylene)bis(oxy)]bis[acetate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001169811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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